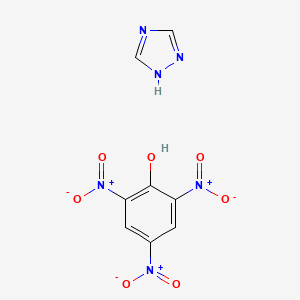
Ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl, dimethyl, and phenyl groups attached to the piperidine ring, making it a unique and versatile molecule in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzyl cyanide and chlormethine, the piperidine ring can be formed through a series of reactions involving cyclization and subsequent functional group modifications .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as hydrogenation, cycloaddition, and annulation are often employed to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and pathways.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For instance, piperidine derivatives are known to interact with opioid receptors, affecting pain perception and neurotransmission .
Comparaison Avec Des Composés Similaires
- Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate
- N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate
- Pethidine
Comparison: Ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This structural variation can lead to differences in chemical reactivity, biological activity, and pharmacological properties compared to other similar compounds .
Propriétés
Numéro CAS |
61209-76-5 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-4-19-16(18)15-12(2)17(3)11-10-14(15)13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3 |
Clé InChI |
PJLZRQLFDZQWIH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(N(CCC1C2=CC=CC=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)





![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)




![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)
